molecular formula C16H11ClF3N3 B3034864 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 242797-30-4

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B3034864
CAS No.: 242797-30-4
M. Wt: 337.72 g/mol
InChI Key: SSEDHWCSGXSQLK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a trisubstituted pyrazole derivative characterized by:

  • Position 1: A 3-(trifluoromethyl)phenyl group, contributing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) moiety .
  • Position 4: A 3-chlorophenyl group, which enhances steric bulk and influences electronic properties via the chlorine atom’s inductive effects.

This compound’s molecular formula is C₁₆H₁₂ClF₃N₃ (molecular weight: 344.73 g/mol).

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3/c17-12-5-1-3-10(7-12)14-9-22-23(15(14)21)13-6-2-4-11(8-13)16(18,19)20/h1-9H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEDHWCSGXSQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162185
Record name 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242797-30-4
Record name 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242797-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired phenyl groups.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts and may be conducted under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be considered to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The presence of the trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Substituent Position and Regioisomerism

Regioisomerism significantly impacts biological activity in pyrazole derivatives. For example:

  • Swapping substituent positions between the 3- and 4-positions in pyrazoles (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine ) reduces p38α MAP kinase inhibition but enhances activity against cancer kinases like Src and B-Raf .
  • Target compound vs. 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine : The latter (CAS 1226291-40-2) places the -CF₃ group at position 3 and the 3-chlorophenyl at position 1, resulting in a smaller molecular weight (261.63 g/mol) and altered steric/electronic profiles compared to the target compound .

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 1: -C₆H₄-3-CF₃; 4: -C₆H₄-3-Cl; 5: -NH₂ C₁₆H₁₂ClF₃N₃ 344.73 High lipophilicity due to -CF₃ and -Cl
1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 1: -C₆H₄-4-F; 3: -CH₃; 4: -C₆H₄-3-CF₃; 5: -NH₂ C₁₇H₁₄F₄N₃ 344.31 Methyl group increases steric hindrance
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1: -CH₃; 3: -C₆H₄-4-Cl; 5: -NH₂ C₁₀H₁₀ClN₃ 207.66 Simpler structure with lower molecular weight

Biological Activity

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, a compound with the molecular formula C16H10ClF3N2C_{16}H_{10}ClF_3N_2 and a molecular weight of 322.71 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. These substituents enhance its lipophilicity and biological activity. The trifluoromethyl group is known for improving pharmacokinetic properties, while the chlorine atom can participate in hydrogen bonding, influencing binding affinities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study reported that certain pyrazole derivatives exhibited low minimum inhibitory concentrations (MICs) against S. aureus, indicating strong bactericidal effects. The compounds were also effective in inhibiting biofilm formation, which is crucial for treating persistent infections .

CompoundMIC (µg/mL)Bactericidal EffectBiofilm Inhibition
Compound A0.5YesModerate
Compound B1.0YesHigh

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, with several compounds showing promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research indicated that derivatives related to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer).

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46026.00Inhibition of cell proliferation
Hep-217.82Disruption of microtubule dynamics

The mechanism of action often involves targeting specific kinases or pathways crucial for tumor growth and survival .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown anti-inflammatory properties.

Case Study: Anti-inflammatory Effects

A review highlighted that certain pyrazole compounds exhibited significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium, with IC50 values indicating their potency .

CompoundIC50 (µg/mL)Comparison with Diclofenac (IC50)
Compound C54.6560.00
Compound D57.2460.00

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine?

The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted hydrazines with β-keto esters or ketones. For example, analogous pyrazole derivatives are synthesized using 1,5-diarylpyrazole core templates, where the trifluoromethyl and chlorophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution . A typical procedure involves refluxing intermediates with POCl₃ as a cyclizing agent, followed by purification via column chromatography .

Q. How can the purity and structural identity of this compound be validated?

Characterization involves a combination of techniques:

  • NMR spectroscopy : To confirm substituent positions and assess purity (e.g., ¹H/¹³C NMR for aromatic proton environments) .
  • Mass spectrometry (HRMS) : For molecular weight verification .
  • X-ray crystallography : To resolve ambiguities in regiochemistry (e.g., using SHELX for structure refinement) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Kinase inhibition : Fluorescence-based assays (e.g., p38 MAPK or Src kinase inhibition using ATP-competitive probes) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How do regiochemical variations in pyrazole derivatives affect kinase selectivity?

Regioisomeric switching (e.g., 3- vs. 4-substitution) significantly alters kinase binding. For example, replacing the 4-(fluorophenyl) group with a 3-(trifluoromethyl)phenyl moiety reduces p38α MAPK affinity but enhances activity against Src and B-Raf kinases. This is attributed to steric clashes or altered hydrogen-bonding interactions in the ATP-binding pocket . Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can validate these interactions .

Q. What strategies mitigate conflicting SAR data in pyrazole-based inhibitors?

Discrepancies in structure-activity relationships (SAR) often arise from assay conditions (e.g., enzyme source, ATP concentration). To address this:

  • Standardize assay protocols : Use recombinant kinases and fixed ATP levels.
  • Employ orthogonal assays : Combine biochemical (e.g., kinase activity) and cellular (e.g., Western blot for phosphorylated targets) assays .
  • Analyze crystallographic data : Compare binding modes of active/inactive analogs (e.g., via PDB-deposited structures) .

Q. How can metabolic stability of this compound be optimized for in vivo studies?

  • Introduce electron-withdrawing groups : The trifluoromethyl group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation .
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism .
  • Prodrug strategies : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protectors to improve bioavailability .

Q. What crystallographic challenges arise during structure determination of halogenated pyrazoles?

  • Disorder in halogen substituents : Chlorine/fluorine atoms may exhibit positional disorder, requiring high-resolution data (≤1.0 Å) and TLS refinement in SHELXL .
  • Twinned crystals : Common in trichlorophenyl derivatives; use PLATON’s TWINABS for data integration .
  • Thermal motion artifacts : Low-temperature (100 K) data collection minimizes thermal displacement errors .

Key Methodological Notes

  • Contradictory Data : Discrepancies in kinase inhibition data may reflect assay variability. Always cross-validate with orthogonal methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Reactant of Route 2
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4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

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